molecular formula C5Cl3F3N2 B1330597 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine CAS No. 84737-23-5

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

Cat. No. B1330597
CAS RN: 84737-23-5
M. Wt: 251.42 g/mol
InChI Key: FRINPQMOLZWJHY-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 of the ring. The specific compound is further modified by the presence of chlorine and trifluoromethyl groups, which are likely to influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, the regiospecific synthesis of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines has been achieved through reactions of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Another study reports the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines via cyclocondensation, using Ti(Oi-Pr)4 or BF3·OEt2 as catalysts . These methods highlight the potential for creating a variety of substituted pyrimidines, including those with trifluoromethyl and chloro groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often determined using crystallography. For example, the crystal structure of a related compound, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, was elucidated to understand its conformation and bonding . Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution, as seen in the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles . The reactivity of such compounds is influenced by the electron-withdrawing effects of substituents like the trifluoromethyl group, which can activate the pyrimidine ring towards nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, basicity, and solubility. The optical properties of a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines were studied, revealing absorption and emission wavelengths controlled by the donor effect of terminal aryl groups . Although not directly related to 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine, this study indicates how substituents can modify the optical properties of pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis and Functionalization

  • 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is used in chemical synthesis, particularly in the generation and functionalization of pyrimidine compounds. For example, 5-pyrimidyllithium species, which include compounds like 2,4-dichloro-6-(trifluoromethyl)pyrimidine, are stable and can be converted into carboxylic acids through a halogen/metal permutation process (Schlosser, Lefebvre, & Ondi, 2006).

Organic Chemistry and Pharmaceutical Synthesis

  • In organic chemistry, this compound is utilized in various synthesis processes. For instance, it has been used in the preparation of chloropyrimidines, a class of compounds with potential pharmaceutical applications (Gershon, Grefig, & Scala, 1983).

Medicinal Chemistry Applications

  • The compound plays a role in the development of inhibitors targeting NF-kappaB and AP-1 gene expression, which is significant in the context of cancer and inflammatory diseases. Substitutions on its pyrimidine ring have been explored for potential oral bioavailability and therapeutic efficacy (Palanki et al., 2000).

Material Science and Optical Properties

  • In the field of material science, especially in the study of optical properties and sensors, derivatives of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine are significant. These compounds exhibit interesting photophysical properties, which can be utilized in designing sensors and other optoelectronic devices (Muraoka, Obara, & Ogawa, 2016).

Antibacterial and Antifungal Research

  • Research into the antimicrobial properties of pyrimidine derivatives, including those related to 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, shows potential in developing new antibacterial and antifungal agents. These compounds have been tested against various pathogens, demonstrating promising activities (Aksinenko et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, indicates that it is considered hazardous. It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,4,5-trichloro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRINPQMOLZWJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318465
Record name 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

CAS RN

84737-23-5
Record name 84737-23-5
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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